5-Methyl-2-nitrobenzonitrile

説明

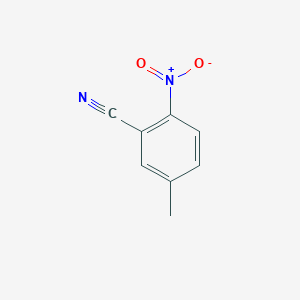

5-Methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O2. It is a yellow to orange crystalline solid with an aromatic odor. This compound is not soluble in water but is soluble in organic solvents such as ethanol and ether . It is used in various chemical synthesis processes and has applications in scientific research.

作用機序

Target of Action

This compound is an aralkyl nitrile , a class of compounds known to interact with various biological targets

Mode of Action

It is known that the compound is formed by nitration of o-toluonitrile with no2+ bf4- . The resulting compound’s structure is stabilized by van der Waals interactions .

Biochemical Pathways

The specific biochemical pathways affected by 5-Methyl-2-nitrobenzonitrile are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other chemicals .

準備方法

Synthetic Routes and Reaction Conditions

5-Methyl-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2-methylbenzonitrile using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the nitration process .

Another method involves the reaction of 5-methyl-2-nitrobenzoyl chloride with alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C . This method is advantageous for producing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions and ensure consistent product quality. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, has also been explored to minimize environmental impact .

化学反応の分析

Types of Reactions

5-Methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Iron and acetic acid, stannous chloride, and hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Reduction: 5-Methyl-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学的研究の応用

5-Methyl-2-nitrobenzonitrile has several applications in scientific research:

類似化合物との比較

Similar Compounds

2-Methyl-5-nitrobenzonitrile: Similar in structure but with different substitution patterns.

4-Methyl-2-nitrobenzonitrile: Another isomer with the nitro group in a different position.

2-Fluoro-5-nitrobenzonitrile: Contains a fluorine atom instead of a methyl group.

Uniqueness

5-Methyl-2-nitrobenzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research .

生物活性

5-Methyl-2-nitrobenzonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a methyl group and a nitro group attached to a benzonitrile framework. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₈H₆N₂O₂

- Molecular Weight : 162.15 g/mol

- IUPAC Name : this compound

The presence of the nitro group is particularly noteworthy as it can be reduced to form reactive intermediates, which may interact with various biological targets.

The biological activity of this compound primarily arises from its ability to undergo reduction and form reactive species. These species can interact with cellular components such as proteins and nucleic acids, potentially leading to:

- Cytotoxicity : The compound has shown promise in inhibiting the growth of cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Research Findings

Recent studies have provided insights into the biological activity of this compound. Below is a summary of key research findings:

Case Studies

- Anticancer Activity : A study conducted on several human cancer cell lines showed that this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antimicrobial Testing : In vitro tests revealed that the compound displayed inhibitory effects against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Amino-5-methyl-4-nitrobenzonitrile | Contains an amino group instead of a nitrile | Exhibits anticancer properties |

| 5-Fluoro-3-methyl-2-nitrobenzonitrile | Contains a fluorine atom | Shows enhanced binding affinity to certain biological targets |

Future Directions

The promising biological activities of this compound warrant further research into its pharmacological properties. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.

- Derivatives Development : Synthesizing derivatives to enhance biological activity and selectivity towards specific targets.

特性

IUPAC Name |

5-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQNWFKYQFQGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983305 | |

| Record name | 5-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64686-33-5 | |

| Record name | 5-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。